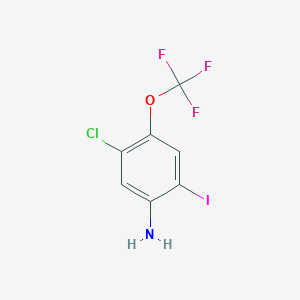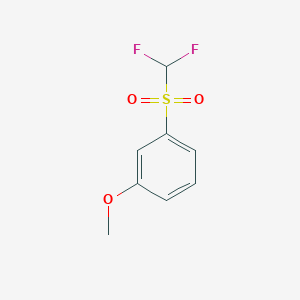
Difluoromethyl 3-methoxyphenyl sulphone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoromethyl 3-methoxyphenyl sulphone is an organosulfur compound characterized by the presence of a difluoromethyl group (CF₂H) attached to a 3-methoxyphenyl sulphone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl 3-methoxyphenyl sulphone typically involves the introduction of the difluoromethyl group into the phenyl sulphone structure. One common method is the reaction of 3-methoxyphenyl sulphone with difluoromethylating agents such as difluoromethyl phenyl sulfone. This reaction can be carried out under various conditions, including the use of bases and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Difluoromethyl 3-methoxyphenyl sulphone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphone group to sulfides.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
Major products formed from these reactions include difluoromethylated sulfoxides, sulfides, and substituted phenyl sulfones. These products have diverse applications in organic synthesis and materials science .
Applications De Recherche Scientifique
Difluoromethyl 3-methoxyphenyl sulphone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of difluoromethyl 3-methoxyphenyl sulphone involves its interaction with molecular targets through its difluoromethyl group. This group can form strong hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological and chemical activity. The pathways involved include enzyme inhibition and receptor binding, which are crucial for its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to difluoromethyl 3-methoxyphenyl sulphone include other difluoromethylated phenyl sulfones and sulfoxides. These compounds share structural similarities but differ in their chemical reactivity and applications .
Uniqueness
This compound is unique due to its specific combination of the difluoromethyl group and the 3-methoxyphenyl sulphone moiety. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H8F2O3S |
|---|---|
Poids moléculaire |
222.21 g/mol |
Nom IUPAC |
1-(difluoromethylsulfonyl)-3-methoxybenzene |
InChI |
InChI=1S/C8H8F2O3S/c1-13-6-3-2-4-7(5-6)14(11,12)8(9)10/h2-5,8H,1H3 |
Clé InChI |
WNXCVLKRBYSIIW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)S(=O)(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
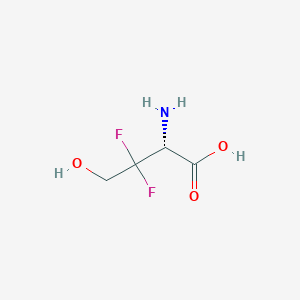
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)

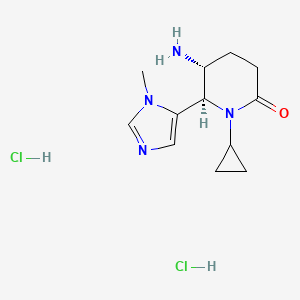
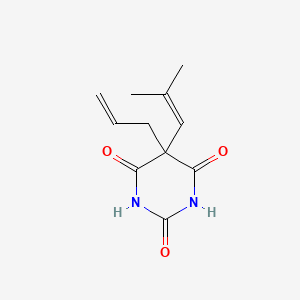
![Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid](/img/structure/B13431777.png)
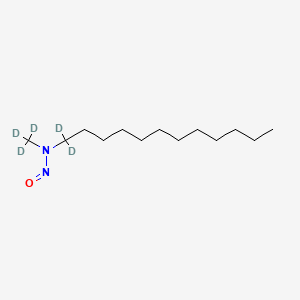
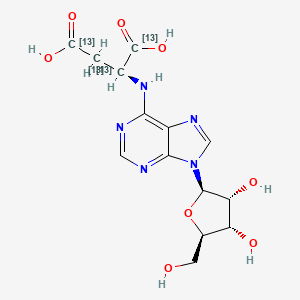

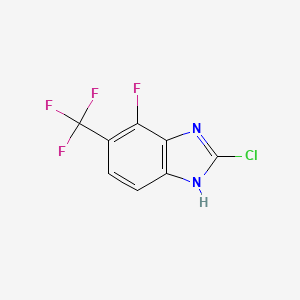
![2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one](/img/structure/B13431809.png)
